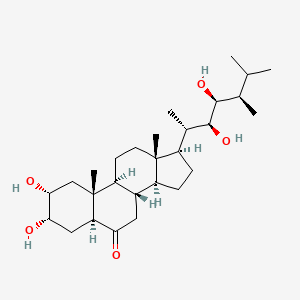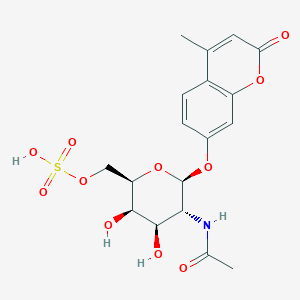
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate: is a fluorogenic substrate widely used in biochemical research. This compound is particularly significant in the study of enzyme activities, especially those related to carbohydrate metabolism. Its unique structure allows it to be used as a diagnostic tool for various lysosomal storage disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex in a solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The acetamido and sulfate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate is extensively used in scientific research:
Chemistry: It serves as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of lysosomal enzymes, particularly in the diagnosis of lysosomal storage disorders.
Medicine: This compound is used in diagnostic tests for diseases such as Morquio syndrome.
Industry: It finds applications in the quality control of enzyme preparations and in the development of new pharmaceuticals.
Mécanisme D'action
The compound acts as a substrate for specific enzymes, such as galactose-6-sulfate sulphatase. When the enzyme acts on the substrate, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. The fluorescence can be measured to quantify enzyme activity. This mechanism is crucial for diagnosing and studying various metabolic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside: Utilized in studying chitinase activity.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Another fluorogenic substrate for galactose-6-sulfate sulphatase.
Uniqueness
What sets 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate apart is its specific application in diagnosing Morquio syndrome and its high sensitivity as a fluorogenic substrate. Its unique structure allows for precise and accurate measurement of enzyme activities, making it invaluable in both research and clinical settings.
Propriétés
Formule moléculaire |
C18H21NO11S |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
FEMWMNCEGXUBRL-SOVHRIKKSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


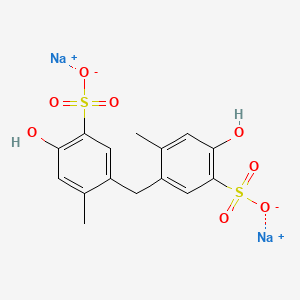
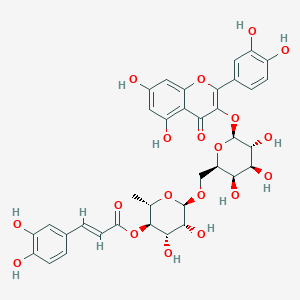
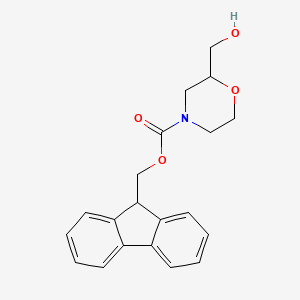
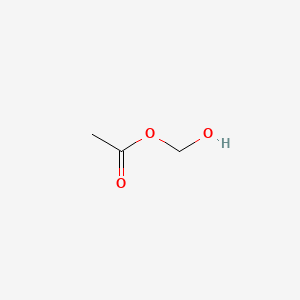
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
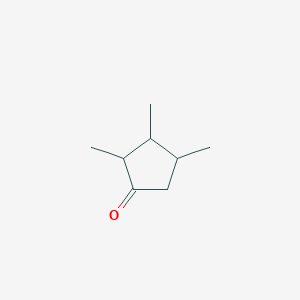
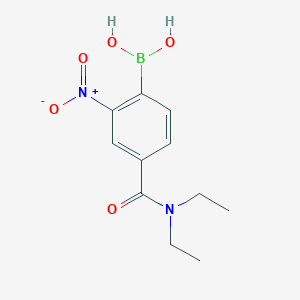
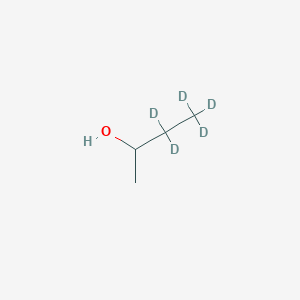

![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)

